4-Acetamidothiophenol

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetamidothiophenol can be synthesized through several methods. One common approach involves the reaction of 4-nitrothiophenol with acetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

Mechanistic Insight : Oxidation proceeds via radical intermediates or electrophilic attack on the sulfur atom .

Reduction Reactions

The acetamido group can be reduced to an amine, altering the compound’s electronic properties:

Industrial Relevance : Reduction products serve as intermediates in pharmaceutical synthesis .

Nucleophilic Substitution

The thiol group acts as a nucleophile in reactions with electrophiles:

Example : Reaction with 6-chloro-2-pyridinyl chloride forms N-(4-((6-chloro-2-pyridinyl)thio)phenyl)-acetamide, a precursor in agrochemical synthesis .

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The thiol group binds to metal surfaces, enabling applications in nanotechnology:

Mechanism : Sulfur-metal bond formation followed by self-assembly driven by van der Waals interactions .

Stability and Decomposition

While stable under standard conditions, thermal decomposition releases irritants:

| Conditions | Products | Hazards |

|---|---|---|

| >150°C | SOₓ, CO, NH₃ | Irritating gases; requires ventilation . |

科学研究应用

Analytical Chemistry

1. Chelating Agent in Metal Ion Detection

4-Acetamidothiophenol is utilized as a chelating agent in the determination of trace metals such as lead and cadmium. A notable study demonstrated its effectiveness when used in combination with graphene oxide for solid-phase extraction followed by flame atomic absorption spectrometry. The method achieved high preconcentration factors and detection limits for both metals, making it suitable for environmental monitoring of water and food samples .

| Metal | Detection Limit (ng/L) | Preconcentration Factor |

|---|---|---|

| Pb(II) | 170 | 250 |

| Cd(II) | 80 | 250 |

2. Sensor Development

A self-assembled monolayer of this compound on gold piezoelectrodes has been developed for the detection of copper ions in environmental samples. This sensor demonstrated high sensitivity and selectivity, showcasing the compound's potential in environmental sensing applications .

Biochemical Applications

1. Peptide Synthesis

In peptide chemistry, this compound serves as a reagent for preparing thioesters from protected peptides. This is crucial in native chemical ligation processes, allowing for the efficient synthesis of complex peptide structures. The use of this compound facilitates the formation of peptide bonds under mild conditions, which is essential for maintaining the integrity of sensitive biomolecules .

Material Science

1. Nanomaterials and Plasmonic Structures

Research has indicated that compounds like this compound can be involved in the synthesis of metal nanostructures that exhibit plasmonic properties. These materials have applications in areas such as catalysis and photonics due to their unique optical characteristics .

Case Studies

Case Study 1: Environmental Monitoring

A study conducted on the use of this compound for detecting heavy metals in natural water sources highlighted its efficacy as a chelating agent. The method developed was successfully applied to various samples, demonstrating recoveries between 99.4% and 103.5%, indicating high accuracy and reliability .

Case Study 2: Biomedical Applications

In a separate investigation into peptide synthesis, researchers utilized this compound to create thioester intermediates that were subsequently ligated to form larger peptide constructs. This approach has implications for the development of therapeutic peptides and proteins .

作用机制

The mechanism of action of 4-Acetamidothiophenol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the acetamido group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

相似化合物的比较

4-Aminothiophenol: Similar structure but with an amino group instead of an acetamido group.

4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an acetamido group.

4-Mercaptophenylacetic acid: Features an acetic acid group attached to the benzene ring.

Uniqueness: 4-Acetamidothiophenol is unique due to the presence of both an acetamido group and a thiol group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.

生物活性

4-Acetamidothiophenol, also known as 4'-Mercaptoacetanilide, is a compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antioxidant, and potential therapeutic effects, supported by various studies and case analyses.

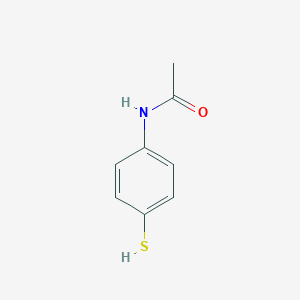

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 169.23 g/mol. The structure features an acetamido group attached to a thiophenol moiety, which contributes to its biological properties.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Enterococcus faecium (VREF) | 8 |

| Klebsiella pneumoniae | 64 |

These findings suggest that this compound is particularly effective against MRSA, showing comparable efficacy to traditional antibiotics such as vancomycin .

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Studies utilizing the DPPH radical scavenging assay have demonstrated that it effectively reduces oxidative stress, which is crucial in preventing cellular damage.

The antioxidant activity is attributed to the compound's ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage. For instance, compounds containing thiol groups have been shown to exhibit strong radical scavenging properties due to their nucleophilic nature .

Case Studies

- Antimicrobial Efficacy : A study examined the antibacterial effects of this compound derivatives against clinical isolates of VREF. The results indicated a substantial increase in activity compared to standard treatments, highlighting the potential for developing new antimicrobial agents based on this compound .

- Photocatalytic Applications : Research into photocatalytic processes has shown that this compound can facilitate reactions under light activation, suggesting its utility in environmental applications and organic synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at the para position of the thiophenolic ring can enhance its lipophilicity and, consequently, its antibacterial potency. For example, substituents that increase hydrophobic interactions have been associated with improved efficacy against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Acetamidothiophenol in laboratory settings?

this compound is classified as a skin/eye irritant and may cause respiratory irritation. Key safety measures include:

- Conducting all procedures in a fume hood to avoid inhalation of vapors or dust .

- Wearing nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes .

- Storing the compound in a cool, dry place away from oxidizing agents.

Q. What synthetic routes are used to prepare this compound, and how can reaction yields be optimized?

A common method involves coupling reactions under nitrogen atmosphere. For example:

- Procedure : Reacting intermediates (e.g., imidazole derivatives) with this compound in refluxing acetone with K₂CO₃ as a base. Optimal yields (~75%) are achieved at 60–70°C for 6–8 hours .

- Key variables : Solvent purity, stoichiometric ratios, and inert gas purging to prevent oxidation of the thiol group.

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- NMR spectroscopy : Confirm aromatic proton environments and acetamide group integration.

- IR spectroscopy : Identify C-S (1081 cm⁻¹) and aromatic ring (1591 cm⁻¹) vibrational modes .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does this compound’s molecular structure enhance its performance as a SERS probe in plasmonic nanoparticle systems?

The thiol group enables covalent binding to gold nanoparticles (AuNPs), while the acetamide moiety stabilizes interactions via hydrogen bonding. Key findings:

- SERS signal enhancement : AuNP superlattices with 400–600 nm spacing maximize electromagnetic field coupling, yielding 10⁶–10⁷ enhancement factors. The 1081 cm⁻¹ (C-S) peak intensity correlates with hot-spot density .

- Methodological tip : Use monolayered AuNP arrays to reduce signal variability caused by uneven cluster heights .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Discrepancies in NMR/IR data often arise from:

- Impurities : Recrystallize derivatives using acetone/hexane mixtures to remove unreacted starting materials .

- Tautomerism : Use temperature-controlled NMR (e.g., 25°C vs. 40°C) to identify dynamic structural changes.

- Cross-validation : Compare experimental spectra with computational models (DFT calculations) for vibrational mode assignments .

Q. What experimental strategies improve reproducibility in SERS studies using this compound-functionalized substrates?

- Substrate design : Fabricate AuNP arrays with controlled interparticle distances (e.g., 500 nm lithographic patterning) to standardize hot-spot generation .

- Data collection : Acquire ≥100 SERS spectra across a 10×10 µm² area and normalize intensities to the 1591 cm⁻¹ (ring stretch) peak to account for local field variations .

- Statistical analysis : Apply principal component analysis (PCA) to differentiate signal noise from chemically relevant variations.

Q. Methodological Tables

Table 1. Key Vibrational Modes of this compound in SERS

| Peak (cm⁻¹) | Assignment | Enhancement Factor |

|---|---|---|

| 1081 | C-S stretch + ring deformation | 10⁶ |

| 1591 | Aromatic ring stretch | 10⁵ |

| Data from AuNP superlattices under 785 nm excitation . |

Table 2. Reaction Optimization for this compound Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60–70°C | 75 |

| Solvent | Acetone | 70 |

| Catalyst | K₂CO₃ | 68 |

| Based on coupling reactions under nitrogen atmosphere . |

属性

IUPAC Name |

N-(4-sulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEQJLOHMLYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150116 | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-81-4 | |

| Record name | 4-Acetamidothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-mercaptoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylaminothiophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB975UM9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。